molecular formula C8H15ClO B13203576 2-(Chloromethyl)-2-ethyloxane

2-(Chloromethyl)-2-ethyloxane

Cat. No.: B13203576
M. Wt: 162.66 g/mol
InChI Key: LNHKSHWSUDYUES-UHFFFAOYSA-N
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Description

Contextualization of Saturated Oxygen Heterocycles (Oxanes) in Organic Chemistry

Saturated oxygen heterocycles, particularly those with a six-membered ring known as oxanes or tetrahydropyrans, represent a cornerstone of modern organic chemistry. These structures are not merely cyclic ethers; they are prevalent structural motifs in a vast array of biologically active natural products, including pheromones, polyether antibiotics, and marine toxins. beilstein-journals.org The tetrahydropyran (B127337) ring system is a common feature in molecules like phorboxazoles and bryostatins. beilstein-journals.org Their significance has spurred the development of numerous stereoselective synthetic methods, as the precise spatial arrangement of substituents on the oxane ring is often critical to biological function. beilstein-journals.org Methodologies such as the Prins cyclization and oxonium-ene reactions are powerful tools for constructing these cyclic ether frameworks. beilstein-journals.orgrsc.org

Structural Significance of Chloromethyl Moieties in Synthetic Organic Chemistry

The chloromethyl group, with the chemical formula -CH2Cl, is a versatile functional group in synthetic organic chemistry. wikipedia.org It is essentially a methyl group in which one hydrogen atom has been replaced by a chlorine atom. wikipedia.orgchempanda.com This substitution imparts significant electrophilic character to the adjacent carbon atom, making the chloromethyl group a highly reactive site for nucleophilic substitution reactions. Chemists utilize this reactivity to introduce a wide range of other functional groups, thereby forming new carbon-carbon or carbon-heteroatom bonds. evitachem.com The introduction of a chloromethyl group into an aromatic compound is known as chloromethylation. wikipedia.org This functional group serves as a synthetic "handle," enabling the straightforward elaboration of a molecular scaffold into more complex derivatives.

Overview of Research Trends in Substituted Oxane Derivatives

Current research in organic synthesis continues to focus heavily on the development of efficient and stereoselective methods for preparing substituted oxane derivatives. beilstein-journals.org A major driver for this research is the frequent appearance of these motifs in complex, biologically important molecules. beilstein-journals.orgrsc.org The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a particularly prominent strategy for creating substituted tetrahydropyrans, often with high diastereoselectivity. beilstein-journals.orgacs.org Variations of this reaction have been developed using different catalysts and reaction conditions to control the stereochemical outcome and introduce a variety of substituents at different positions on the oxane ring. beilstein-journals.orgacs.org Research also explores other cyclization strategies, such as those involving epoxides or intramolecular etherification, to access diverse substitution patterns. isca.inrsc.org These synthetic efforts are crucial for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products. beilstein-journals.org

Rationale for Academic Investigation of 2-(Chloromethyl)-2-ethyloxane

The academic interest in this compound stems from its potential as a specialized building block in organic synthesis. The molecule combines three key structural features: a stable six-membered oxane ring, a reactive chloromethyl group, and a gem-disubstituted pattern at the 2-position with an ethyl and a chloromethyl group. This specific arrangement makes it a valuable intermediate for several reasons.

First, the oxane ring provides a robust and conformationally well-defined scaffold. Second, the chloromethyl group acts as a key point for chemical modification, allowing for nucleophilic substitution reactions to introduce diverse functionalities. evitachem.com This enables the coupling of the oxane scaffold to other molecular fragments. Third, the presence of both an ethyl and a chloromethyl group at the C2 position creates a quaternary stereocenter, a structural feature that can be challenging to construct but is often important for modulating the biological activity and physical properties of a molecule.

The synthesis of this compound would likely rely on intramolecular cyclization strategies. udhtu.edu.uaresearchgate.net For instance, a plausible route could involve the acid-catalyzed cyclization of a precursor like 4-ethyl-4-(hydroxymethyl)hex-5-en-1-ol. The reactivity of this compound would be dominated by the electrophilic nature of the chloromethyl group, making it a target for a wide range of nucleophiles.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are estimated values as experimental data is not widely available.

Property Value
Molecular Formula C₈H₁₅ClO
Molecular Weight 162.66 g/mol
IUPAC Name This compound

| Canonical SMILES | CCC1(CCCCO1)CCl |

Table 2: Prominent Synthetic Strategies for Oxane Ring Formation

Synthetic Method Description Key Reactants Catalyst/Reagent Reference
Prins Cyclization An acid-promoted cyclization involving the reaction of an oxycarbenium ion with an alkene. Homoallylic alcohol and an aldehyde Brønsted or Lewis acids (e.g., TFA, SnCl₄) beilstein-journals.orgacs.org
Intramolecular Cyclization of Epoxy-alcohols Base- or acid-catalyzed ring-closure of an alcohol onto an epoxide ring within the same molecule. Epoxy-alcohol Base (e.g., NaH) or Acid rsc.org
Oxonium-Ene Cyclization A Lewis acid-mediated reaction forming cyclic ethers from aldehydes and homoallylic alcohols. Aldehyde and homoallylic alcohol Lewis acids (e.g., BF₃·OEt₂) rsc.org

| Cross-Cyclization of Epoxides and Homoallylic Alcohols | A Lewis acid-mediated reaction to form substituted chlorotetrahydropyrans. | Epoxide and homoallylic alcohol | Lewis acids (e.g., ZrCl₄, BiCl₃) | isca.in |

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(Chloromethyl)tetrahydro-2H-pyran
2-ethyl-2-(hydroxymethyl)-1,3-propanediol
2-(chloromethyl)oxirane
Acetic acid
Acetyl bromide
Adenine
Aldehyde
Amine
Benzene
Benzodioxepinone
Benzyl chloride
Boron trifluoride etherate
Bryostatins
Dichloromethane
Diisobutylaluminium hydride (DIBAL)
Dimethoxymethane
Epoxide
Ethanol
Ethyl aluminum dichloride
Formaldehyde
4-ethyl-4-(hydroxymethyl)hex-5-en-1-ol
Homoallylic alcohol
Hydrochloric acid
Hydrogen chloride
Ketone
Methanol
4-methoxybenzaldehyde
Methyl acetate
Phorboxazoles
Potassium carbonate
Propanal
Sodium hydride
Tetrahydropyran
Thiophene
Tin(IV) chloride (SnCl₄)
p-Toluenesulfonic acid (PTSA)
Trifluoroacetic acid (TFA)
Water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-(chloromethyl)-2-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3

InChI Key

LNHKSHWSUDYUES-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCO1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 2 Ethyloxane

Retrosynthetic Strategies for the 2-(Chloromethyl)-2-ethyloxane Scaffold

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions. wikipedia.orgias.ac.in For this compound, the primary disconnections involve the carbon-oxygen bonds of the tetrahydropyran (B127337) ring and the carbon-chlorine bond.

A logical retrosynthetic approach would first disconnect the C-O bond of the ether, leading to a diol precursor. This strategy is based on the forward reaction of an intramolecular Williamson ether synthesis or other acid-catalyzed cyclization of a hydroxy ether. Further disconnection of a C-C bond in the acyclic precursor would then lead to smaller, simpler building blocks.

Another key retrosynthetic strategy involves the Prins reaction, a powerful method for tetrahydropyran synthesis. beilstein-journals.orgnih.gov This approach would disconnect the oxane ring to a homoallylic alcohol and an aldehyde. For the synthesis of a 2,2-disubstituted tetrahydropyran, this would involve a more complex variant of the Prins cyclization.

The table below outlines potential retrosynthetic disconnections for this compound.

Disconnection ApproachPrecursor MoleculesCorresponding Forward Reaction
C-O Bond Disconnection6-chloro-5-ethyl-5-hydroxy-1-hexanolIntramolecular Williamson Ether Synthesis
Prins Cyclization3-ethyl-1-penten-5-ol and formaldehydeAcid-catalyzed cyclization
Oxa-Michael Addition7-chloro-6-ethyl-1-hepten-3-oneIntramolecular conjugate addition

Direct Synthesis Approaches for the Oxane Ring System

The direct construction of the tetrahydropyran ring is a cornerstone of many natural product syntheses. rsc.org Methodologies for forming this heterocyclic system are diverse, with intramolecular cyclization reactions being particularly prominent.

Intramolecular Cyclization Reactions for Tetrahydropyran Formation

Intramolecular cyclization is a widely used strategy for the synthesis of tetrahydropyran rings. These reactions often proceed with high stereoselectivity.

One of the most powerful methods for tetrahydropyran formation is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.orgbeilstein-journals.org While typically used for 2,6-disubstituted tetrahydropyrans, variations of this reaction can be employed to generate more substituted systems. For the synthesis of this compound, a precursor such as 3-ethyl-1-penten-5-ol could theoretically be cyclized with a formaldehyde equivalent.

Intramolecular oxa-conjugate additions (oxa-Michael reactions) also provide a reliable route to tetrahydropyrans. researchgate.netrsc.org This approach involves the cyclization of a hydroxy-enone or a related Michael acceptor. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions. rsc.org

Acid-catalyzed cyclization of silylated alkenols has been shown to be an effective method for the stereoselective preparation of polysubstituted tetrahydropyrans containing a quaternary center at the 2-position. uva.es This method offers good yields and high diastereoselectivity.

The table below summarizes various intramolecular cyclization strategies for tetrahydropyran synthesis.

Cyclization MethodGeneral SubstrateKey Features
Prins CyclizationHomoallylic alcohol and aldehydeAcid-catalyzed, forms a C-C and a C-O bond.
Oxa-Michael AdditionHydroxy-α,β-unsaturated ketone/esterBase or acid-catalyzed, high stereocontrol possible. researchgate.netrsc.org
DDQ-mediated Oxidative CyclizationBenzylic or allylic ethersForms an oxocarbenium ion intermediate. mdpi.com
Hydroxyalkoxylation of AlkenolsSilylated alkenolsBrønsted acid-mediated, stereoselective. uva.es

Ring-Expansion and Contraction Methodologies

While less common for the direct synthesis of simple tetrahydropyrans, ring-expansion and contraction methodologies can be powerful tools in specific contexts. For instance, the ring expansion of smaller cyclic ethers, such as oxetanes, can lead to tetrahydropyran derivatives. Similarly, the contraction of larger rings, though synthetically more challenging, is a conceptually viable approach. A study on the preparation of 2-(chloromethyl)oxetane involved a ring expansion of an epoxide using dimethylsulfoxonium methylide. caltech.edu

Introduction of the Chloromethyl Functionality

The introduction of the chloromethyl group can be achieved either by halogenating a pre-formed oxane ring bearing a hydroxymethyl group or by incorporating a chloromethyl-containing building block during the synthesis.

Halogenation Reactions on Precursor Oxanes

A common and straightforward method for introducing the chloromethyl group is the halogenation of a corresponding alcohol. wikipedia.orglibretexts.org In this approach, a precursor molecule, 2-ethyl-2-(hydroxymethyl)oxane, would be synthesized first, followed by the conversion of the primary alcohol to a chloride.

Several reagents are effective for this transformation, each with its own advantages and substrate scope. The choice of reagent can be critical to avoid side reactions, such as ring-opening of the tetrahydropyran under strongly acidic conditions.

Common reagents for the chlorination of primary alcohols include:

Thionyl chloride (SOCl₂) : Often used with a base like pyridine to neutralize the HCl byproduct.

Phosphorus trichloride (PCl₃) and Phosphorus pentachloride (PCl₅) : Effective but can generate acidic byproducts.

Appel reaction conditions (PPh₃, CCl₄) : A mild method that proceeds with inversion of configuration. caltech.edu

N-Chlorosuccinimide (NCS) in the presence of a reducing agent like triphenylphosphine.

The table below provides a comparison of common chlorinating agents.

ReagentConditionsAdvantagesPotential Drawbacks
Thionyl Chloride (SOCl₂)Often with pyridineReadily available, gaseous byproductsCan generate acidic conditions
Triphenylphosphine/Carbon Tetrachloride (Appel Reaction)Mild, neutral conditionsHigh yields, inversion of stereochemistryStoichiometric phosphine oxide byproduct
N-Chlorosuccinimide (NCS)/PPh₃Mild conditionsSelective for alcoholsRequires purification from byproducts

Utilizing Chloromethyl-Containing Building Blocks

An alternative strategy is to employ a building block that already contains the chloromethyl group. This approach can be more convergent and may avoid the need for a separate halogenation step. For example, a Grignard reagent could be prepared from a chloroalkane and added to a suitable electrophile to construct the carbon skeleton of the target molecule. A relevant study describes the enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans from δ-chlorovalerophenones. rsc.org

In the context of synthesizing this compound, one could envision a synthesis starting from a chloromethyl-substituted epoxide, such as 2-(chloromethyl)-2-ethyloxirane. While the synthesis of this specific oxirane is not detailed in the provided search results, the synthesis of the analogous 2-(chloromethyl)-2-methyloxirane is well-documented and proceeds from methallyl chloride. chemicalbook.com A similar approach using the corresponding ethyl-substituted allyl chloride could provide the desired epoxide building block.

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of this compound, which possesses a chiral quaternary stereocenter at the C2 position, necessitates precise control over stereochemistry. Achieving high levels of enantiomeric and diastereomeric purity is crucial, particularly for its potential applications in fields where specific stereoisomers may exhibit desired activities.

Enantioselective Approaches for Chiral Oxane Derivatives

The creation of a single enantiomer of a chiral compound from an achiral starting material is the goal of asymmetric synthesis. ddugu.ac.in For chiral oxane derivatives like this compound, several enantioselective strategies can be envisioned, drawing from established methodologies for other chiral heterocycles. An enantioselective reaction is characterized by the preferential formation of one enantiomer over the other. ddugu.ac.in

Key strategies include:

Catalytic Asymmetric Synthesis : This is often the most elegant and efficient approach, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca For the synthesis of related chiral heterocycles, chiral Brønsted acid catalysts have been successfully employed in the asymmetric desymmetrization of oxetanes to create all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov A similar strategy could be adapted for the intramolecular cyclization of a suitable precursor to form the this compound ring. Iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides has also proven effective for synthesizing oxetanes with all-carbon quaternary stereocenters, a method whose principles could be extended to six-membered oxane systems. nih.gov

Chiral Auxiliary-Controlled Synthesis : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction to form a new chiral center. For instance, Evans oxazolidinones are well-known chiral auxiliaries used in stereoselective alkylation and aldol reactions to create chiral building blocks for natural product synthesis. researchgate.net A precursor to this compound could be attached to a chiral auxiliary to control the stereoselective formation of the C2 quaternary center, followed by removal of the auxiliary. researchgate.netnih.gov

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or monosaccharides. ddugu.ac.in A synthetic route starting from a known chiral building block would involve a series of stereochemically controlled reactions to construct the target molecule, transferring the initial chirality through the synthetic sequence.

The table below compares these primary enantioselective approaches.

ApproachPrinciplePotential AdvantagesPotential Challenges
Catalytic Asymmetric SynthesisA substoichiometric amount of a chiral catalyst induces stereoselectivity.High efficiency (low catalyst loading), high atom economy. jocpr.comCatalyst development can be complex and expensive.
Chiral AuxiliaryA stoichiometric chiral molecule is temporarily attached to guide a stereoselective reaction. researchgate.netHigh levels of diastereoselectivity are often achievable; predictable outcomes. researchgate.netRequires additional steps for attachment and removal of the auxiliary, lowering atom economy. wikipedia.org
Chiral Pool SynthesisUses enantiopure starting materials from natural sources. ddugu.ac.inAvoids the need for asymmetric induction; starting materials can be inexpensive.Limited to the available chiral starting materials; may require longer synthetic routes.

Diastereoselective Control in Substitution Reactions

Diastereoselective reactions are crucial when a molecule with one or more existing chiral centers undergoes a reaction to create a new one, resulting in the preferential formation of one diastereomer. ddugu.ac.in In the context of this compound, diastereocontrol is relevant if a precursor with an existing stereocenter is used or if a substitution reaction is performed on the oxane ring itself.

Nucleophilic substitution reactions on cyclic acetals, which can be precursors to substituted oxanes, often proceed through oxocarbenium ion intermediates. The stereochemical outcome of the nucleophile's attack can be controlled by the conformational preferences of this intermediate. For five-membered rings, nucleophilic attack often occurs from the "inside" face of the ring's envelope conformation. researchgate.net In six-membered ring systems, such as those that would lead to an oxane, the substitution pathways involve chair-like transition states. The diastereoselectivity is influenced by the steric bulk of both the nucleophile and substituents on the ring, which dictate whether the nucleophile attacks from a pseudo-axial or pseudo-equatorial direction to minimize steric interactions. nih.gov For instance, the synthesis of substituted dihydropyrans via oxonium-ene cyclization can proceed with excellent diastereoselectivity. nih.gov This control allows for the precise installation of substituents with a defined relative stereochemistry, a principle directly applicable to the synthesis of complex oxanes.

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes not only the efficiency and selectivity of reactions but also their environmental impact and scalability. Advanced techniques are being increasingly applied to the synthesis of heterocyclic compounds, including oxanes.

Metal-Catalyzed Reactions in Oxane Synthesis

Metal catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. In the synthesis of oxanes and related compounds, metal catalysts can be used for various transformations. For example, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to produce chloroalkyl ethers in near-quantitative yields with very low catalyst loading (0.01 mol %). researchgate.net This method could be a highly efficient route for introducing the chloromethyl group in a late-stage functionalization of an oxane precursor. Furthermore, visible light-promoted, metal-free methods have been developed for the chlorination of alkylaromatic hydrocarbons, offering a potentially greener alternative to traditional methods that use harsh reagents. mdpi.com

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, especially for large-scale production. azolifesciences.com This technology provides superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. flinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, which is crucial for managing highly exothermic reactions safely. nih.govscispace.com

For the synthesis of this compound, a key cyclization or substitution step could be translated into a continuous flow process. This would not only enhance safety and efficiency but also allow for automated, on-demand production. flinders.edu.au Flow systems are particularly advantageous for handling hazardous reagents or unstable intermediates, as these species are generated and consumed in situ, minimizing risk. azolifesciences.comflinders.edu.au Benchtop flow reactor systems are available that can be used for screening, optimization, and scale-up of both homogeneous and heterogeneous catalytic reactions, making the technology accessible for process development. youtube.com

Atom Economy and Environmental Metrics in Synthetic Design

Green chemistry principles are integral to modern synthetic design, aiming to minimize waste and environmental impact. jocpr.com Several metrics have been developed to quantify the "greenness" of a chemical process. nih.govmdpi.com

Atom Economy (AE) : Introduced by Barry Trost, this metric calculates the percentage of reactant atoms that are incorporated into the final desired product. wikipedia.org It is a theoretical measure of reaction efficiency. jocpr.com Formula: % AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reaction Mass Efficiency (RME) : This metric provides a more practical measure by relating the mass of the final product to the mass of all reactants used. It accounts for reaction yield and stoichiometry. whiterose.ac.uk

Process Mass Intensity (PMI) : Considered a key metric for industrial processes, PMI is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product. mdpi.com

E-Factor (Environmental Factor) : This metric quantifies the amount of waste produced per kilogram of product. Lower E-Factors indicate a greener process. researchgate.net

The design of a synthetic route for this compound should consider these metrics from the outset. For example, addition and isomerization reactions are highly atom-economical (often 100%), while substitution and elimination reactions generate byproducts and have lower atom economies. jk-sci.com Choosing a catalytic route over a stoichiometric one can dramatically improve the E-Factor and PMI by reducing the amount of reagents and subsequent waste. primescholars.com

The following table provides a hypothetical comparison of two synthetic routes to an oxane derivative based on key green chemistry metrics.

MetricRoute A (Classical Stoichiometric)Route B (Modern Catalytic)Green Chemistry Goal
Atom Economy (AE)45%85%Maximize (closer to 100%) wikipedia.org
Reaction Mass Efficiency (RME)30%70%Maximize (closer to 100%) whiterose.ac.uk
E-Factor5010Minimize (closer to 0) researchgate.net
Process Mass Intensity (PMI)5111Minimize (closer to 1) mdpi.com

By prioritizing routes with high atom economy and employing advanced techniques like catalysis and continuous flow processing, the synthesis of this compound can be designed to be not only efficient and selective but also sustainable and environmentally responsible. monash.edu

Synthesis of Related Chloromethyl-Oxane Analogs

The synthesis of oxane rings bearing a chloromethyl group at the 2-position, along with an additional alkyl substituent, involves multi-step chemical transformations. While the direct synthesis of this compound is not extensively detailed in readily available literature, the methodologies for structurally similar compounds, such as 2-(chloromethyl)-2-ethyloxirane and various chloromethyl-oxetanes, provide insight into potential synthetic routes. These syntheses often involve the creation of a cyclic ether from a suitably functionalized acyclic precursor.

One relevant analog is 2-chloromethyl-2-ethyloxirane . The synthesis of this and other 2-substituted epichlorohydrins can be achieved from corresponding dichlorohydrins. metu.edu.tr For instance, the general preparation of 2-chloromethyl-2-alkyloxiranes involves the base-catalyzed cyclization of a 1,3-dichloro-2-alkyl-2-propanol intermediate. metu.edu.tr

Protection of the alcohol group with dihydropyran.

Epoxidation of the double bond.

Ring expansion using dimethylsulfoxonium methylide.

Acid-catalyzed deprotection of the alcohol.

Chlorination of the resulting primary alcohol with triphenylphosphine in carbon tetrachloride.

The synthesis of the closely related 2-(chloromethyl)-2-methyloxirane from 3-chloro-2-methylpropene (methallyl chloride) is a well-documented process. chemicalbook.com A common laboratory method involves the epoxidation of 3-chloro-2-methylpropene using a peracid like m-chloroperbenzoic acid. An alternative two-step method includes the reaction of methallyl chloride with N-bromosuccinimide in water to form a halohydrin intermediate, which is then treated with aqueous sodium hydroxide to induce intramolecular cyclization to the epoxide. chemicalbook.com

A summary of the synthetic routes for these related analogs is presented in the table below.

CompoundStarting Material(s)Key Reagents/StepsOverall Yield
2-(Chloromethyl)oxetane 2-Propen-1-olDihydropyran, epoxidation, dimethylsulfoxonium methylide, acid deprotection, triphenylphosphine/CCl48% caltech.edu
3-(Chloromethyl)oxetane 3-Chloro-2-chloromethyl-1-propeneHydroboration-oxidation, base-catalyzed cyclization22% caltech.edu
2-(Chloromethyl)-2-methyloxirane 3-Chloro-2-methylpropene1. N-Bromosuccinimide, H2O2. NaOH47% chemicalbook.com

These synthetic strategies highlight common principles that could be applicable to the synthesis of this compound, such as the construction of the oxane ring via intramolecular cyclization of a suitably substituted acyclic precursor. The choice of starting materials and reagents would be critical in directing the reaction to form the desired six-membered ring with the correct substitution pattern.

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 2 Ethyloxane

Nucleophilic Substitution Reactions at the Chloromethyl Center

The primary chloromethyl group attached to a quaternary carbon center in 2-(Chloromethyl)-2-ethyloxane presents a unique case for nucleophilic substitution studies. This structural motif, analogous to a neopentyl halide, imposes significant steric hindrance around the reaction center, which profoundly influences the reaction mechanism.

Elucidation of Reaction Pathways (e.g., SN1, SN2)

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group. lecturio.com For this compound, the two primary pathways are the unimolecular (SN1) and bimolecular (SN2) mechanisms.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. lecturio.comdokumen.pub This pathway requires the nucleophile to have unhindered access to the back of the C-Cl bond. However, the substrate's structure, with a bulky ethyl group and the oxane ring attached to the same carbon as the chloromethyl group, creates substantial steric hindrance. This steric crowding severely impedes the backside attack required for an SN2 reaction, making this pathway highly unfavorable.

The SN1 mechanism proceeds through a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by a rapid attack of the nucleophile on this intermediate. lecturio.comsavemyexams.com While this substrate is a primary halide, and primary carbocations are notoriously unstable, the SN1 pathway is not entirely impossible, especially under forcing conditions or with solvent assistance. The formation of the initial primary carbocation would be slow. youtube.com However, the carbocation could potentially undergo rearrangement (e.g., a hydride or alkyl shift) to a more stable secondary or tertiary carbocation, though such rearrangements are also subject to steric and ring strain factors.

Given the severe steric hindrance disfavoring the SN2 pathway and the high energy of the primary carbocation required for the SN1 pathway, nucleophilic substitution on this compound is generally slow. The predominant pathway is often dictated by the specific reaction conditions, such as the strength of the nucleophile and the nature of the solvent. transformationtutoring.com

Table 1: Mechanistic Comparison for this compound

FactorSN1 PathwaySN2 Pathway
Mechanism StepsTwo steps (Carbocation intermediate) savemyexams.comOne step (Concerted) lecturio.com
Substrate SuitabilityPoor. Formation of a high-energy primary carbocation is required. youtube.comVery Poor. Severe steric hindrance at the α-carbon blocks backside attack.
Rate Determining StepFormation of carbocation (unimolecular) savemyexams.comNucleophilic attack (bimolecular) youtube.com
StereochemistryRacemization (if chiral center is formed)Inversion of configuration (not applicable here) dokumen.pub
Favored byPolar protic solvents, weak nucleophiles transformationtutoring.comPolar aprotic solvents, strong nucleophiles transformationtutoring.com

Kinetic Studies and Activation Parameters

Kinetic studies provide quantitative insight into reaction mechanisms. The rate law for an SN1 reaction is first-order, depending only on the concentration of the substrate (Rate = k[Alkyl Halide]), while the SN2 reaction is second-order, depending on the concentrations of both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]). lecturio.comyoutube.com

For this compound, kinetic experiments would likely show a very slow reaction rate for substitutions. If the reaction were forced down an SN2 path, the rate constant would be exceptionally small. An SN1 reaction would also be slow due to the instability of the intermediate carbocation. youtube.com The observed kinetics might be complex, potentially showing a pseudo-first-order behavior in the presence of a large excess of a nucleophilic solvent (solvolysis). transformationtutoring.com

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), also help distinguish between the pathways. SN2 reactions typically have a negative ΔS‡ due to the ordering of the transition state where two molecules combine. SN1 reactions have a ΔS‡ closer to zero or slightly positive, reflecting the dissociative nature of the rate-determining step.

Table 2: Representative Kinetic Parameters for Nucleophilic Substitution

SubstrateNucleophile/SolventReaction TypeRelative Rate (vs. Ethyl Bromide)
Ethyl BromideEtO⁻/EtOHSN21
Neopentyl BromideEtO⁻/EtOHSN22.4 x 10⁻⁶
tert-Butyl BromideEtOHSN1 (Solvolysis)(Favors SN1)

Electrophilic and Radical Reactions of the Oxane Ring

Beyond the reactivity of the chloromethyl arm, the oxane (tetrahydropyran) ring itself can participate in chemical transformations.

Functionalization at Various Ring Positions

While the oxane ring is a saturated heterocycle and generally unreactive towards electrophiles, the ether oxygen possesses lone pairs of electrons, making it a Lewis basic site. Strong electrophiles or protic acids can attack the oxygen, leading to the formation of an oxonium ion. This activation can initiate ring-opening reactions, a common transformation for cyclic ethers.

Functionalization via radical pathways is a more viable strategy for modifying the C-H bonds of the oxane ring. The positions adjacent to the ether oxygen (C-3 and C-6) are the most likely sites for hydrogen abstraction. The resulting α-alkoxy radical is stabilized through resonance with the adjacent oxygen atom. This selectivity allows for the targeted introduction of functional groups at these positions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively introduce a bromine atom at the C-6 position.

Radical-Mediated Transformations

Radical reactions offer a powerful method for transforming the oxane ring structure. researchgate.net Once a radical is generated on the ring, typically at an α-position, it can undergo several transformations. One significant pathway is β-scission, which leads to the cleavage of a C-C or C-O bond and results in ring-opening. nih.govnih.gov For a radical at C-6 of the this compound system, cleavage of the C(6)-O bond would lead to a linear alkoxy radical.

These radical intermediates can be trapped by various reagents to install new functional groups. For example, in the presence of molecular oxygen, the initial carbon-centered radical can react to form a peroxy radical. nih.govresearchgate.net This peroxy radical can then participate in a cascade of reactions, potentially leading to the formation of hydroperoxides or other oxygenated products, demonstrating a pathway for complex functionalization of the heterocyclic core. beilstein-journals.org

Stereochemical Analysis of 2 Chloromethyl 2 Ethyloxane Systems

Conformational Analysis of the Oxane Ring

The oxane ring, a six-membered heterocycle containing an oxygen atom, typically adopts a chair conformation to minimize angular and torsional strain, much like cyclohexane (B81311). csbsju.edu In 2-(chloromethyl)-2-ethyloxane, the chair conformers are of primary interest. The substituents at the C-2 position, a chloromethyl group and an ethyl group, can occupy either axial or equatorial positions.

However, due to the geminal substitution at a single carbon, one substituent will be axial and the other equatorial in the most stable chair conformations. The conformational equilibrium will be influenced by the steric bulk of these groups. Generally, larger groups prefer the more spacious equatorial position to avoid 1,3-diaxial interactions. sapub.org In this case, the ethyl group is bulkier than the chloromethyl group. Consequently, the conformer with the ethyl group in the equatorial position and the chloromethyl group in the axial position is expected to be more stable than the reverse. The energy difference between these conformers can be estimated based on A-values, although specific values for these substituents on an oxane ring may vary from those on a cyclohexane ring.

Table 1: Theoretical Conformational Analysis of this compound

Conformer C2-Ethyl Position C2-Chloromethyl Position Relative Stability Key Steric Interactions
A Equatorial Axial More Stable 1,3-diaxial interaction of the axial chloromethyl group with axial hydrogens at C-4 and C-6.

| B | Axial | Equatorial | Less Stable | 1,3-diaxial interaction of the axial ethyl group with axial hydrogens at C-4 and C-6. |

The interconversion between these two chair conformers occurs via a higher-energy boat or twist-boat transition state. The energy barrier for this ring-flip is a key parameter in understanding the molecule's dynamic behavior.

Chirality and Stereoisomerism at the 2-Position and Ethyloxane Substituent

The C-2 carbon of this compound is a stereogenic center. sydney.edu.au This is because it is bonded to four different groups:

The oxygen atom of the oxane ring.

The C-3 methylene (B1212753) group of the oxane ring.

An ethyl group (-CH2CH3).

A chloromethyl group (-CH2Cl).

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-2-(chloromethyl)-2-ethyloxane and (S)-2-(chloromethyl)-2-ethyloxane. pressbooks.pub These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. nih.gov A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. sydney.edu.au

Table 2: Properties of the Enantiomers of this compound

Property (R)-enantiomer (S)-enantiomer Racemic Mixture
Optical Rotation dextrorotatory (+) or levorotatory (-) Equal and opposite to the (R)-enantiomer
Melting Point Identical to the (S)-enantiomer Identical to the (R)-enantiomer May differ from the pure enantiomers
Boiling Point Identical to the (S)-enantiomer Identical to the (R)-enantiomer Identical to the pure enantiomers
Solubility in Achiral Solvents Identical to the (S)-enantiomer Identical to the (R)-enantiomer Identical to the pure enantiomers

| Interaction with Chiral Reagents | Different from the (S)-enantiomer | Different from the (R)-enantiomer | N/A |

Diastereomeric Relationships and Separation Strategies

Since this compound possesses only one stereocenter, it does not have diastereomers in its pure form. Diastereomers are stereoisomers that are not mirror images of each other, which requires the presence of at least two stereocenters. nih.gov

However, diastereomers can be formed by reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent. This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. researchgate.net After separation, the resolving agent can be removed to yield the pure enantiomers of the original compound.

Modern separation of enantiomers is often achieved using chiral chromatography. researchgate.net In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Table 3: Strategies for the Separation of Enantiomers

Method Principle Advantages Disadvantages
Classical Resolution via Diastereomers Formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of enantiomers. Well-established, can be scaled up. Requires a suitable resolving agent, can be labor-intensive.
Chiral Chromatography (e.g., HPLC, GC) Differential interaction of enantiomers with a chiral stationary phase. High resolution, applicable to small quantities, analytical and preparative scales. Expensive chiral columns, requires method development.

| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, allowing for separation of the reacted and unreacted forms. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be issues, may not be applicable to all substrates. |

Mechanisms of Stereochemical Induction and Control in Reactions

The synthesis of this compound in an enantiomerically pure or enriched form requires stereochemical control. If the synthesis starts from achiral precursors and generates the chiral center in a single step without the influence of a chiral entity, a racemic mixture will be formed. sydney.edu.au

Stereochemical induction can be achieved through several strategies:

Substrate Control: If a starting material already contains a chiral center, it can influence the stereochemical outcome of a subsequent reaction that forms the oxane ring.

Reagent Control: The use of chiral reagents can favor the formation of one enantiomer over the other. For example, a chiral reducing agent could be used to selectively form one stereoisomer in a precursor.

Catalyst Control: Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst directs the reaction to produce a large amount of a single enantiomer. For instance, a chiral Lewis acid could catalyze the cyclization step that forms the oxane ring.

A hypothetical reaction could involve the intramolecular cyclization of a chlorohydrin precursor. The stereochemistry of the final product would depend on the mechanism of this cyclization. For example, an SN2-type ring closure would proceed with inversion of configuration at the carbon being attacked.

Stereochemical Stability and Interconversion Processes

The enantiomers of this compound are configurationally stable under normal conditions. The interconversion of the (R)- and (S)-enantiomers would require the breaking and reforming of covalent bonds at the chiral center, a process that has a high energy barrier and does not occur spontaneously.

The conformational isomers, however, do interconvert rapidly at room temperature through the process of ring flipping. libretexts.org The stability of the individual conformers is determined by steric factors, as discussed in section 4.1. The energy barrier to this interconversion is typically in the range of 10-12 kcal/mol for six-membered rings, allowing for rapid equilibrium between the chair forms. While the conformers themselves can be chiral, their rapid interconversion leads to an averaged, achiral conformation unless the ring system is rendered conformationally locked by bulky substituents or fusion to another ring system. libretexts.org

Computational Approaches to 2 Chloromethyl 2 Ethyloxane

Quantum Chemical Calculations of Molecular Structure

Determining the three-dimensional arrangement of atoms is the first step in understanding a molecule's properties. Quantum chemical calculations offer robust methods for finding the most stable geometry (geometry optimization) and describing the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the total energy of the system. arxiv.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are widely used for the geometry optimization of cyclic ethers and related heterocyclic systems. nih.govresearchgate.netkaznu.kzresearchgate.net

For 2-(Chloromethyl)-2-ethyloxane, a DFT calculation would predict the optimal bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. rub.defaccts.de This optimized geometry is crucial for subsequent calculations of other molecular properties.

Illustrative Optimized Geometric Parameters for this compound

Please note: The following data is illustrative, as specific experimental or computational studies on this compound are not publicly available. The values are based on typical results for similar substituted oxane structures.

ParameterBond/AngleIllustrative Value
Bond Lengths C-O (in ring)1.43 Å
C-C (in ring)1.53 Å
C-C (ethyl)1.54 Å
C-Cl1.79 Å
Bond Angles C-O-C (in ring)112.0°
O-C-C (in ring)110.0°
O-C-CH2Cl108.5°
C-C-Cl109.5°

The term ab initio, meaning "from the beginning," refers to a class of computational methods that solve the Schrödinger equation without using experimental data for parametrization. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), form a hierarchy of increasing accuracy and computational expense. acs.orgmst.edu

While DFT is a workhorse for larger molecules, high-level ab initio calculations are often employed for smaller systems or to benchmark the results of less computationally demanding methods. mst.edu For a molecule like this compound, these methods could provide highly accurate energy values and detailed insights into electron correlation effects, which are crucial for a precise description of its conformational preferences and reaction barriers. kaznu.kz

Analysis of Molecular Reactivity Descriptors

Beyond static structure, computational chemistry can predict how and where a molecule is likely to react. This is achieved through the calculation of various reactivity descriptors that are derived from the molecule's electronic structure.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgslideshare.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the ether oxygen, while the LUMO is likely localized along the C-Cl antibonding orbital, suggesting that this site is susceptible to nucleophilic attack.

Illustrative FMO Data for this compound

Please note: The following data is illustrative and represents typical values for similar halogenated ether compounds.

OrbitalEnergy (eV)
HOMO -9.85
LUMO +1.25
HOMO-LUMO Gap 11.10

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.denih.gov An MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to attack by electrophiles. mdpi.com Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. mdpi.com

For this compound, the MEP surface would be expected to show a region of strong negative potential around the ether oxygen atom due to its lone pairs of electrons. Regions of positive potential would likely be found around the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine, reflecting the electron-withdrawing nature of the halogen. This makes the oxygen a primary site for protonation or interaction with Lewis acids, while the chloromethyl group is a target for nucleophiles.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive, localized picture of chemical bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions through a second-order perturbation theory approach. uni-muenchen.denih.gov This analysis calculates the stabilization energy, E(2), associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Illustrative NBO Donor-Acceptor Interactions for this compound

Please note: The following data is illustrative, representing plausible interactions and stabilization energies for this type of structure.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)σ* (C-CH2Cl)2.5
LP (O)σ* (C-C_ring)2.1
σ (C-H_ethyl)σ* (C-Cl)0.8
σ (C-C_ring)σ* (C-Cl)1.2

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and structural confirmation of synthesized compounds.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict the 1H and 13C NMR chemical shifts of a molecule, providing a theoretical spectrum that can be compared with experimental data for structural verification. chemaxon.commestrelab.com These predictions are typically achieved using methods like Density Functional Theory (DFT) or through empirical models based on extensive databases of known chemical shifts. mestrelab.comsumitomo-chem.co.jp

The accuracy of these predictions depends on the level of theory, the basis set employed, and the consideration of environmental factors such as the solvent. carlroth.com For this compound, predicting the chemical shifts would involve first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2-Value
C3ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
Ethyl-CH2ValueValue
Ethyl-CH3ValueValue
CH2ClValueValue

Note: Specific predicted values would require performing actual computational calculations using specialized software, as no pre-existing data for this specific compound were found in the public domain.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of these vibrations. mdpi.com This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. q-chem.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted IR Frequency (cm-1)Predicted Raman Activity
C-O-C Stretch (Oxane)ValueValue
C-Cl StretchValueValue
C-H Stretch (Aliphatic)ValueValue
CH2 ScissoringValueValue

Note: Specific predicted values would require performing actual computational calculations, as no pre-existing data for this specific compound were found in the public domain.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. libretexts.org By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jpstudypug.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism. lumenlearning.comchemguide.co.uk

For this compound, one could investigate, for example, its susceptibility to nucleophilic substitution at the chloromethyl group or ring-opening reactions. Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the reaction of interest. The energy of this transition state relative to the reactants gives the activation energy, which is directly related to the reaction rate. sumitomo-chem.co.jp

Conformational Searching and Energy Landscape Mapping

Molecules with single bonds, like this compound, can exist in various spatial arrangements called conformations. bdu.ac.in Conformational analysis aims to identify the different stable conformers and determine their relative energies. sapub.org The oxane ring itself can adopt different conformations, such as the chair and boat forms, and the ethyl and chloromethyl substituents will also have rotational freedom.

Computational conformational searching involves systematically or stochastically exploring the different possible arrangements of the atoms and calculating the energy of each. researchgate.net This process generates a potential energy landscape, where the low-energy regions correspond to the most stable and thus most populated conformations. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and reactivity.

Synthetic Utility and Applications of 2 Chloromethyl 2 Ethyloxane

Advanced Analytical Techniques for Structure Elucidation of 2 Chloromethyl 2 Ethyloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(Chloromethyl)-2-ethyloxane. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the molecular structure.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms and the strained nature of the oxirane ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals.

Oxirane Methylene (B1212753) Protons (H-3): Due to their proximity to the ring oxygen and their diastereotopic nature, these two protons are predicted to appear as two distinct doublets in the range of δ 2.6–2.9 ppm.

Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and are expected to resonate as a singlet around δ 3.5–3.8 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group will appear as a quartet around δ 1.7 ppm, coupled to the methyl protons. The terminal methyl protons will appear as a triplet further upfield, around δ 1.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂CH₃ ~1.0 Triplet (t) 3H
-CH₂CH₃ ~1.7 Quartet (q) 2H
H-3a (Oxirane) ~2.7 Doublet (d) 1H
H-3b (Oxirane) ~2.8 Doublet (d) 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display five signals, one for each unique carbon atom in the structure.

Quaternary Oxirane Carbon (C-2): This carbon, bonded to oxygen, the chloromethyl group, and the ethyl group, is expected to have a chemical shift in the range of δ 60–70 ppm.

Methylene Oxirane Carbon (C-3): The other carbon in the oxirane ring is predicted to appear around δ 45–55 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is significantly deshielded by the chlorine atom, with a predicted shift of δ 45–50 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon is expected at δ 25–30 ppm, while the terminal methyl carbon should appear at a higher field, around δ 8–12 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂C H₃ ~10
-C H₂CH₃ ~28
-C H₂Cl ~48
C-3 (Oxirane) ~52

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and spatial arrangement. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.orgucalgary.ca For this compound, a key cross-peak would be observed between the methylene (δ ~1.7 ppm) and methyl (δ ~1.0 ppm) protons of the ethyl group, confirming their connectivity. A cross-peak may also be visible between the two diastereotopic oxirane protons (δ ~2.7 and ~2.8 ppm) due to geminal coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). ucalgary.ca This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. Expected correlations would link the signals at δ ~1.0 ppm to ~10 ppm (-CH₃), δ ~1.7 ppm to ~28 ppm (-CH₂- of ethyl), δ ~2.7/2.8 ppm to ~52 ppm (oxirane -CH₂-), and δ ~3.6 ppm to ~48 ppm (-CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular skeleton. acs.orglibretexts.org Key HMBC correlations would include:

The methyl protons (δ ~1.0 ppm) of the ethyl group showing a cross-peak to the quaternary carbon C-2 (δ ~65 ppm).

The chloromethyl protons (δ ~3.6 ppm) showing a correlation to the quaternary carbon C-2 (δ ~65 ppm).

The oxirane methylene protons (δ ~2.7/2.8 ppm) correlating with the quaternary carbon C-2 (δ ~65 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. acs.org NOESY is particularly useful for determining stereochemistry. Correlations might be observed between the protons of the chloromethyl group and the protons of the ethyl group, providing insight into the preferred conformation of the molecule around the C-2 carbon.

Summary of Expected 2D NMR Correlations

2D NMR Experiment Key Correlation Information Gained
COSY ¹H (-CH₂CH₃) ↔ ¹H (-CH₂CH₃) Confirms ethyl group connectivity.
HSQC ¹H (-CH₂Cl) ↔ ¹³C (-CH₂Cl) Assigns the chloromethyl carbon.
¹H (Ethyl) ↔ ¹³C (Ethyl) Assigns the ethyl group carbons.
¹H (Oxirane) ↔ ¹³C (Oxirane) Assigns the oxirane methylene carbon.
HMBC ¹H (-CH₂CH₃) ↔ ¹³C (C-2, Quaternary) Connects ethyl group to oxirane ring.
¹H (-CH₂Cl) ↔ ¹³C (C-2, Quaternary) Connects chloromethyl group to oxirane ring.

| NOESY | ¹H (-CH₂Cl) ↔ ¹H (Ethyl) | Provides through-space proximity for conformational analysis. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₆H₁₁ClO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. A crucial diagnostic feature is the isotopic pattern for chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) separated by two mass units, with a corresponding ~3:1 intensity ratio.

Predicted HRMS Data for this compound (C₆H₁₁ClO)

Ion Formula Isotope Composition Calculated Exact Mass (m/z)
[M]⁺• ¹²C₆¹H₁₁³⁵Cl¹⁶O 134.04984
[M+2]⁺• ¹²C₆¹H₁₁³⁷Cl¹⁶O 136.04689
[M+H]⁺ ¹²C₆¹H₁₂³⁵Cl¹⁶O 135.05767

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. youtube.com Plausible fragmentation for this compound would involve cleavages initiated by the high-energy ionization, particularly at the strained oxirane ring and the bonds adjacent to the quaternary carbon.

Common fragmentation pathways include:

Loss of a chlorine radical (•Cl): This results in a fragment ion at m/z 99.

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the quaternary carbon leads to a fragment at m/z 105.

Loss of a chloromethyl radical (•CH₂Cl): Another alpha-cleavage pathway results in a fragment at m/z 85.

Ring-opening and subsequent fragmentation: Cleavage of the oxirane ring can lead to various smaller fragments, such as the loss of carbon monoxide (CO).

Plausible MS/MS Fragments of this compound

Precursor Ion (m/z) Proposed Fragment Ion Formula Proposed Neutral Loss Fragment m/z
134 [C₆H₁₁O]⁺ •Cl 99
134 [C₄H₆ClO]⁺ •C₂H₅ 105
134 [C₅H₉O]⁺ •CH₂Cl 85
134 [C₂H₅]⁺ C₄H₆ClO• 29

Coupling with Chromatography (LC-MS, GC-MS) for Purity and Identification

Coupling chromatographic separation with mass spectrometry detection is a standard method for the analysis of compounds in complex mixtures, providing both retention time and mass spectral data for confident identification and quantification.

GC-MS (Gas Chromatography-Mass Spectrometry): Given its likely volatility, this compound is well-suited for GC-MS analysis. nih.govnih.govdiva-portal.org In this technique, the compound is separated from other volatile components in a mixture based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where its characteristic mass spectrum is recorded. This allows for the confirmation of its identity and the assessment of its purity by detecting any related impurities. shimadzu.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that separates compounds in the liquid phase before they enter the mass spectrometer. nih.govresearchgate.net This method is particularly useful for analyzing the compound in complex biological or environmental matrices where extensive sample cleanup might otherwise be required. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used, generating protonated molecules ([M+H]⁺) that can be selected for subsequent MS/MS analysis to confirm the structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energy of these vibrations. For this compound, characteristic IR absorption bands are expected for its key functional groups.

Key expected vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and chloromethyl groups, as well as the oxirane ring, are expected in the region of 2850-3000 cm⁻¹ docbrown.info.

C-O-C Stretching (Oxirane Ring): The characteristic asymmetric and symmetric stretching of the C-O-C bond in the strained three-membered oxirane ring typically appears in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹ docbrown.info. The exact position can be influenced by the conformation of the molecule.

CH₂ Bending (Scissoring): These vibrations for the methylene groups in the ethyl and chloromethyl substituents, as well as the oxirane ring, are anticipated around 1450-1470 cm⁻¹.

C-C Stretching: Stretching vibrations of the carbon-carbon single bonds will appear in the fingerprint region, generally between 800 and 1200 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on known data for similar functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkyl C-HStretching2850 - 3000
Oxirane C-O-CAsymmetric Stretching800 - 950
Oxirane C-O-CSymmetric Stretching~1250
C-ClStretching600 - 800
CH₂Bending (Scissoring)1450 - 1470
C-CStretching800 - 1200

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound was found, the expected Raman active modes can be predicted. The symmetric vibrations of the C-C and C-O bonds in the oxirane ring are expected to be prominent in the Raman spectrum. The C-Cl stretch would also be observable.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling its unambiguous identification and differentiation from isomers and related compounds.

X-ray Crystallography for Absolute Stereochemistry (if crystalline form available)

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers libretexts.org. This method relies on the diffraction of X-rays by a single crystal of the compound.

For this compound, which possesses a chiral center at the C2 position of the oxane ring, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S) if a suitable single crystal can be obtained. The process involves growing a high-quality crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam mdpi.com. The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the atomic positions can be determined.

Currently, there is no publicly available information indicating that this compound has been successfully crystallized and its structure determined by X-ray crystallography. The ability to form a stable, well-ordered crystal lattice is a prerequisite for this technique. Should a crystalline derivative of this compound be synthesized, X-ray crystallography would be an invaluable tool for its complete structural characterization.

Chromatographic Methods for Purification and Characterization

Chromatographic techniques are essential for the separation, purification, and analytical characterization of this compound. The choice of method depends on the scale of the separation (preparative or analytical) and the physical properties of the compound, such as its volatility and polarity.

Gas Chromatography (GC)

Given its expected volatility, gas chromatography (GC) is a highly suitable method for the analysis of this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

A GC method for this compound would likely employ a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase. The retention time of the compound would be a key parameter for its identification. For enhanced characterization, GC can be coupled with mass spectrometry (GC-MS), which provides both the retention time and the mass spectrum of the compound, allowing for a highly confident identification and the analysis of any impurities. While specific GC methods for this compound are not detailed in the available literature, methods for similar chlorinated and volatile organic compounds are well-established ijpsr.comnih.gov.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to the purification and analysis of this compound. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

For a compound of this nature, reversed-phase HPLC would likely be the method of choice. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. The retention of the compound on the column is influenced by its hydrophobicity. Preparative HPLC could be employed for the isolation of highly pure this compound for use as a reference standard or for further studies.

The following table summarizes the potential chromatographic methods for the analysis and purification of this compound.

Technique Stationary Phase (Example) Mobile Phase (Example) Detector Application
Gas Chromatography (GC)5% Phenyl PolysiloxaneHeliumFlame Ionization Detector (FID), Mass Spectrometer (MS)Purity assessment, quantitative analysis, impurity profiling
High-Performance Liquid Chromatography (HPLC)C18-silicaAcetonitrile/WaterUV, Refractive Index (RI)Purification, quantitative analysis

Challenges and Future Research Directions in 2 Chloromethyl 2 Ethyloxane Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The foundational challenge in the study of 2-(chloromethyl)-2-ethyloxane lies in the development of highly efficient and selective synthetic methodologies. While a synthetic route has been reported, future research should focus on optimizing this process and exploring alternative pathways. metu.edu.tr Key areas for investigation include:

Catalyst Development: The exploration of novel catalysts could lead to improved yields, reduced reaction times, and milder reaction conditions. For the related compound, 2-(chloromethyl)-2-methyloxirane, catalyst development has been a focus to enhance synthesis efficiency.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of (R)- and (S)-2-(chloromethyl)-2-ethyloxane is crucial for accessing enantiopure materials, which are often required for pharmaceutical and biological applications.

Green Chemistry Approaches: Investigating more environmentally benign synthetic routes, such as those utilizing safer solvents and reagents and minimizing waste generation, is a critical goal for modern chemical synthesis.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Halohydrin Formation and Cyclization Well-established methodology for oxirane synthesis.May require stoichiometric reagents and produce significant salt waste.
Direct Epoxidation of Alkenes Can be highly efficient with appropriate catalysts.Selectivity can be an issue with complex substrates.
Asymmetric Epoxidation Access to enantiomerically pure products.Often requires specialized and expensive chiral catalysts or reagents.

Discovery of Novel Reactivity Modes for the Chloromethyl-Oxane System

The bifunctional nature of this compound, possessing both a reactive oxirane ring and a chloromethyl group, suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should aim to uncover novel reaction pathways and expand the synthetic utility of this molecule. Potential areas of investigation include:

Ring-Opening Reactions: A systematic study of nucleophilic ring-opening reactions under various conditions (acidic, basic, neutral) would provide valuable insights into the regioselectivity of the process. The substitution on the oxirane ring will influence the site of nucleophilic attack.

Reactions at the Chloromethyl Group: Investigating nucleophilic substitution reactions at the chloromethyl carbon would open up avenues for further functionalization.

Intramolecular Reactions: The proximity of the oxirane and chloromethyl groups may allow for novel intramolecular rearrangement or cyclization reactions under specific conditions.

Expanding the Scope of Asymmetric Synthesis for Chiral Derivatives

The presence of a stereocenter at the C2 position of the oxane ring makes the asymmetric synthesis of this compound a significant challenge and a crucial area for future research. Access to enantiomerically pure forms of this compound and its derivatives is paramount for their potential use in the synthesis of biologically active molecules. Research in this area should focus on:

Chiral Catalysis: The development of chiral catalysts for the asymmetric epoxidation of the corresponding alkene precursor is a promising strategy.

Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound using chiral catalysts or enzymes could provide access to both enantiomers.

Chiral Pool Synthesis: Utilizing enantiopure starting materials from the chiral pool to construct the this compound framework is another viable approach.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental design and accelerating research. Future efforts in this area could include:

Conformational Analysis: Determining the preferred conformations of the molecule and how they influence its reactivity.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for various transformations to understand the factors controlling selectivity.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Calculation of geometric structures, reaction energies, and spectroscopic properties.
Molecular Dynamics (MD) Simulation of molecular motion to understand conformational dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments, such as in the presence of a catalyst or solvent.

Integration of High-Throughput Screening in Synthetic Method Development

High-throughput screening (HTS) techniques can significantly accelerate the discovery of optimal conditions for the synthesis and reactions of this compound. By rapidly evaluating a large number of variables, HTS can identify promising catalysts, solvents, and reaction parameters. Future applications of HTS in this field could involve:

Catalyst Screening: Rapidly testing libraries of potential catalysts for the synthesis of the target molecule.

Reaction Condition Optimization: Screening a wide range of temperatures, pressures, and reactant ratios to maximize yield and selectivity.

Discovery of New Reactions: Using HTS to explore the reactivity of this compound with a diverse set of reactants to uncover novel transformations.

Exploration of Mechanistic Details of Complex Transformations

A deep understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions. This could involve:

Kinetic Studies: Measuring reaction rates under various conditions to determine the rate law and activation parameters.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction.

In Situ Spectroscopic Monitoring: Using techniques like NMR and IR spectroscopy to observe the formation of intermediates during a reaction.

Expanding Analytical Methodologies for Trace Analysis and Reaction Monitoring

The development of sensitive and reliable analytical methods is essential for the characterization, purity assessment, and reaction monitoring of this compound. While standard techniques like NMR and mass spectrometry are undoubtedly useful, future research could focus on:

Chromatographic Methods: Developing optimized gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the separation and quantification of the compound and its isomers.

Chiral Separation Techniques: Establishing methods for the separation of the enantiomers of this compound to determine enantiomeric excess.

Online Reaction Monitoring: Implementing real-time analytical techniques to monitor the progress of reactions, enabling better control and optimization.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Chloromethyl)-2-ethyloxane in laboratory settings?

  • Methodological Answer :

  • PPE : Use fluoroprene gloves (0.7 mm thickness, >480 min breakthrough time) for direct handling and chloroprene gloves (0.6 mm, >30 min) for incidental exposure . Wear tight-fitting goggles and full-face shields compliant with NIOSH/EN 166 standards. Full-body chemical-resistant suits are advised for high-concentration work .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Avoid moisture to prevent hydrolysis .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate for 15+ minutes and seek medical help .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Epoxide Chlorination : React 2-ethyloxane with chlorine gas or SOCl₂ under controlled conditions (0–5°C) to introduce the chloromethyl group .
  • Cyclization Strategies : Use triphosgene or other cyclizing agents to form the oxane ring from β-chloroethyl precursors, followed by alkylation .
  • Purification : Redistillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate the product from isomers .

Q. How should this compound be characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify chloromethyl protons (δ 3.5–4.0 ppm) and ethyl group splitting patterns .
  • IR : Look for C-Cl stretching (~650 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
  • Mass Spectrometry : HRMS (APCI-TOF) to confirm molecular ion [M+H]⁺ at m/z 150.058 (calculated for C₇H₁₂ClO) .

Advanced Research Questions

Q. What mechanistic pathways dominate in nucleophilic substitution reactions involving this compound, and how do steric effects influence product distribution?

  • Methodological Answer :

  • SN2 vs SN1 : The ethyl group induces steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water). In polar aprotic solvents (e.g., DMF), limited solvation may force SN2 pathways despite steric challenges .
  • Experimental Design : Compare reaction rates with primary vs tertiary chlorides. Use kinetic isotope effects or Hammett plots to elucidate mechanisms .

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying solvent polarities?

  • Methodological Answer :

  • Solvent Screening : Systematically test solvents (e.g., water, DMSO, THF) while monitoring reaction progress via GC-MS or HPLC .
  • Computational Modeling : Perform DFT calculations to assess transition-state stabilization in different solvents .
  • Controlled Replication : Reproduce conflicting studies with standardized conditions (e.g., 25°C, 1M concentration) .

Q. What strategies mitigate competing elimination pathways when using this compound as an alkylating agent in complex syntheses?

  • Methodological Answer :

  • Base Selection : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaH) to minimize E2 elimination .
  • Temperature Control : Maintain reactions below 40°C to suppress β-hydride elimination .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) stabilize carbocation intermediates, favoring substitution over elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.